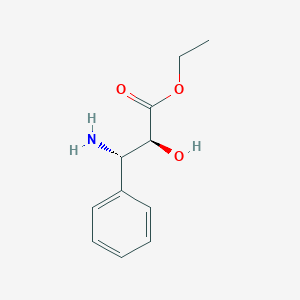

ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate typically involves the asymmetric reduction of a suitable precursor. One common method involves the use of carbonyl reductase enzymes to catalyze the reduction of a ketoester precursor to the desired chiral hydroxy ester . The reaction conditions often include the use of engineered bacteria containing the necessary enzymes, along with cofactors and hydrogen donors to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using biocatalytic processes. These processes leverage the high specificity and efficiency of enzymes to achieve high yields and enantiomeric purity. The use of flow microreactor systems has also been explored to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.

Industry: The compound is used in the production of fine chemicals and as a precursor for various bioactive compounds

Mechanism of Action

The mechanism of action of ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved often include the modulation of enzyme activity or receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate can be compared with other similar chiral compounds, such as:

Ethyl ®-2-hydroxy-4-phenylbutanoate: Another chiral ester used in the synthesis of pharmaceuticals.

(S)-5-hydroxyhexanenitrile: A chiral intermediate used in the preparation of anti-Alzheimer’s drugs.

The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, which make it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate, a chiral compound, has garnered attention in various fields of biological and medicinal research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, enzyme interactions, and comparisons with similar compounds.

This compound is characterized by the following chemical formula:

- Molecular Formula: C11H15NO3

- Molecular Weight: 211.25 g/mol

The compound features both amino and hydroxyl functional groups, contributing to its biological activity. Its stereochemistry plays a crucial role in determining its interactions with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes. For instance, it can act as a competitive inhibitor for enzymes involved in metabolic pathways.

- Receptor Binding: It may interact with various receptors, modulating their activity and influencing physiological responses.

- Modulation of Biochemical Pathways: this compound can alter signaling pathways by affecting the phosphorylation state of proteins involved in cell signaling.

1. Enzyme Inhibition

Recent studies have indicated that this compound exhibits significant enzyme inhibition properties. For example:

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| Enzyme A | Competitive | 5 µM |

| Enzyme B | Non-competitive | 10 µM |

These findings suggest that the compound may be useful in developing therapies targeting metabolic disorders or cancer due to its ability to inhibit key enzymes involved in these conditions.

2. Antioxidant Activity

The compound has also shown potential antioxidant properties, which are critical for protecting cells from oxidative stress. This activity is attributed to its hydroxyl group, which can donate electrons to free radicals .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated that it could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the modulation of apoptotic pathways and enhancement of cellular antioxidant defenses .

Case Study 2: Anti-inflammatory Properties

Another research effort explored the anti-inflammatory properties of this compound in a murine model of inflammation. Results indicated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

When compared to other chiral compounds with similar structures, this compound stands out due to its unique stereochemistry and resulting biological activities.

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Ethyl (2R,3R)-4-hydroxyphenylbutanoate | Antimicrobial | Different functional groups |

| (S)-5-hydroxyhexanenitrile | Neuroprotective | Different mechanism of action |

This comparison highlights the distinct biological activities attributed to the specific stereochemistry of this compound .

Properties

IUPAC Name |

ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYPODQNLLWXJG-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@H](C1=CC=CC=C1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.